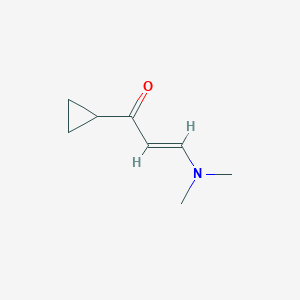

1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one

Overview

Description

“1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one” is a chemical compound with the molecular formula C8H13NO . It has a molecular weight of 139.2 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for “1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one” is 1S/C8H13NO/c1-9(2)6-5-8(10)7-3-4-7/h5-7H,3-4H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 139.2 and a molecular formula of C8H13NO .Scientific Research Applications

Antidepressant Potential

1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one and its analogues have been investigated for their potential antidepressant properties. One study focused on the synthesis and evaluation of several analogues for antidepressant efficacy, identifying specific compounds with notable activity in biochemical and pharmacological animal models of depression, coupled with a reduced incidence of anticholinergic side effects (Clark et al., 1979).

Solubility and Chemical Properties

A comprehensive solubility study of 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one in various solvents was conducted. This research found that the solubility of the compound increases with temperature in selected pure and binary solvents. The study contributes to the understanding of the compound's chemical properties, which is essential for its application in various scientific fields (Song et al., 2019).

Basicity and Hydrogen Bonding

Another area of research explored the superbasic properties of derivatives of 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one. The study examined their gas phase proton affinities and basicities in acetonitrile, revealing the compounds' capabilities as strong bases and superbases. This has implications for their use in the chemistry of superacids and superbases (Gattin et al., 2005).

Proton Acceptance in Hydrogen Bonds

Research on 1-aryl-3-(dimethylamino)prop-2-en-1-ones highlighted their excellent proton acceptance capabilities due to the electron-donating effects of dimethylamino groups. This feature enables the formation of intra- and intermolecular hydrogen bonds, crucial for various chemical reactions and applications (Pleier et al., 2003).

Anticancer Potential

Some derivatives of 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one have been evaluated for their cytotoxic and anticancer activities. These compounds showed marked cytotoxicity against various human tumor cell lines and demonstrated potential as novel anticancer agents (Dimmock et al., 1998).

Nonlinear Optical Properties

A novel chalcone derivative compound related to 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one was synthesized and its nonlinear optical properties were investigated. The study revealed potential applications for this compound in optical devices such as optical limiters (Rahulan et al., 2014).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P271 (Use only outdoors or in a well-ventilated area), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

properties

IUPAC Name |

(E)-1-cyclopropyl-3-(dimethylamino)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-9(2)6-5-8(10)7-3-4-7/h5-7H,3-4H2,1-2H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSYKNHAWLDLWBM-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1207839-99-3 | |

| Record name | (2E)-1-cyclopropyl-3-(dimethylamino)prop-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

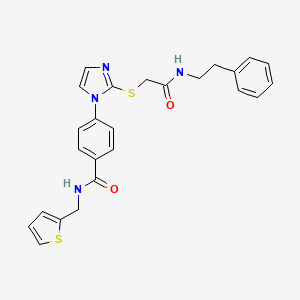

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B3221701.png)

![N-(4-(2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide](/img/structure/B3221702.png)

![(E)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B3221707.png)